molecular formula C16H11ClFN3O2S B4287055 2-chloro-4-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide

2-chloro-4-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B4287055
M. Wt: 363.8 g/mol
InChI Key: LRXRJCDUGILHHO-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves the inhibition of various enzymes and signaling pathways. In cancer cells, it inhibits the activity of topoisomerase II, an enzyme involved in DNA replication. It also inhibits the PI3K/AKT/mTOR signaling pathway, which is involved in cell proliferation and survival. In neurodegenerative disorders, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in learning and memory.
Biochemical and Physiological Effects:
2-chloro-4-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell proliferation. In neurodegenerative disorders, it has been shown to improve cognitive function and memory. In infectious diseases, it has been shown to have antimicrobial activity against various pathogens.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-4-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide in lab experiments include its potential as a treatment for various diseases and its ability to inhibit the activity of various enzymes and signaling pathways. However, its limitations include its potential toxicity and the need for further research to determine its efficacy and safety.

Future Directions

There are several future directions for the research of 2-chloro-4-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide. These include further studies on its potential as a treatment for cancer, neurodegenerative disorders, and infectious diseases. Additionally, further research is needed to determine its safety and efficacy in human clinical trials. Finally, the development of analogs and derivatives of 2-chloro-4-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide may lead to the discovery of more potent and selective compounds for various applications.

Scientific Research Applications

2-chloro-4-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and infectious diseases. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, it has been studied for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. In infectious diseases, it has been shown to have antimicrobial activity against various pathogens.

properties

IUPAC Name

2-chloro-4-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3O2S/c1-23-11-5-2-9(3-6-11)15-20-21-16(24-15)19-14(22)12-7-4-10(18)8-13(12)17/h2-8H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXRJCDUGILHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-4-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-4-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 3
2-chloro-4-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide

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